2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride
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Overview
Description
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride is a chemical compound known for its antispasmodic properties. It is used in both veterinary and human medicine to treat spasms in the urogenital and gastrointestinal systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of spasms and as a muscle relaxant in both human and veterinary medicine.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride involves its interaction with smooth muscle cells. It inhibits the contraction of these muscles by blocking specific receptors and ion channels, leading to muscle relaxation. The molecular targets include muscarinic receptors and calcium channels .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride
- 2-(dimethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride
Uniqueness
2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride is unique due to its specific antispasmodic properties and its effectiveness in treating both urogenital and gastrointestinal spasms. Its molecular structure allows it to interact with specific receptors and ion channels, making it a valuable therapeutic agent .
Properties
CAS No. |
2723-37-7 |
---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(2,2-diphenylacetyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(2)13-14-21-18(20)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H |
InChI Key |
IHDMJEPWSOHAAL-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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